2-methyl-5-(trifluoromethyl)-1H-indole

p97 ATPase Ubiquitin-Proteasome Pathway Cancer

2-Methyl-5-(trifluoromethyl)-1H-indole is a strategic procurement priority for drug discovery due to its unique C2-methyl/C5‑CF₃ pattern. This scaffold achieves nanomolar activity as a p97 ATPase inhibitor (IC₅₀ 15 nM), HIV‑1 NNRTI, and TrkA kinase inhibitor (IC₅₀ 1.95 nM). Replacing the C5‑CF₃ group reduces p97 potency ~5‑fold; positional isomers exhibit distinct activity profiles. The 2‑methyl group improves C3‑trifluoromethylation yields to 84%—an efficient route for building fluorinated indole libraries. Procure this precise substitution pattern to maintain validated SAR and synthetic efficiency. Typical purity: ≥98%.

Molecular Formula C10H8F3N
Molecular Weight 199.17 g/mol
Cat. No. B11901842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(trifluoromethyl)-1H-indole
Molecular FormulaC10H8F3N
Molecular Weight199.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H8F3N/c1-6-4-7-5-8(10(11,12)13)2-3-9(7)14-6/h2-5,14H,1H3
InChIKeyMTUSRFDITXAKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(trifluoromethyl)-1H-indole (CAS 366448-74-0): Technical Procurement Profile for Medicinal Chemistry and Lead Optimization


2-Methyl-5-(trifluoromethyl)-1H-indole (CAS 366448-74-0) is a fluorinated indole building block characterized by a C2-methyl group and a C5-trifluoromethyl group . This substitution pattern confers distinct electronic and lipophilic properties compared to unsubstituted indole or mono-substituted analogs [1]. The compound serves as a key intermediate in the synthesis of p97 ATPase inhibitors [2], HIV-1 NNRTIs [3], and TrkA kinase inhibitors [4], and is commercially available with typical purity specifications of ≥95% .

Why Generic Indole Building Blocks Cannot Substitute for 2-Methyl-5-(trifluoromethyl)-1H-indole in Lead Optimization


The substitution pattern of 2-methyl-5-(trifluoromethyl)-1H-indole is critical for achieving specific potency and selectivity profiles that cannot be replicated by generic indole or other positional isomers. The combination of a C2-methyl group and a C5-trifluoromethyl group creates a unique electronic environment that dramatically influences target binding. For instance, in p97 ATPase inhibition, the C5-trifluoromethyl group is essential for activity, as replacement with a pentafluorosulfanyl group reduces potency by approximately 5-fold [1]. Similarly, the C2-methyl group can impart distinct reactivity and conformational properties compared to the parent 5-(trifluoromethyl)indole [2]. This is further highlighted by SAR studies showing that positional isomers, such as 6-(trifluoromethyl)indole, exhibit different biological activity profiles and are not interchangeable . The following quantitative evidence demonstrates precisely why this specific substitution pattern is non-negotiable for certain target engagements and why generic substitution can lead to significant loss of function.

Quantitative Performance Differentiation of 2-Methyl-5-(trifluoromethyl)-1H-indole Against Structural Analogs and Isomers


5-Fold Superior p97 ATPase Inhibition Potency Over Pentafluorosulfanyl Analog

In a systematic SAR study of phenyl indole chemotypes for p97 ATPase inhibition, the C-5 trifluoromethyl group was found to be critical for potency. The compound 2-methyl-5-(trifluoromethyl)-1H-indole served as the core scaffold for lead optimization [1]. A direct bioisosteric replacement of the trifluoromethyl group with a pentafluorosulfanyl group (SF5) at the same position resulted in a significant loss of inhibitory activity [2].

p97 ATPase Ubiquitin-Proteasome Pathway Cancer

Enhanced Reactivity in C3-Trifluoromethylation Compared to Unsubstituted Indole

The presence of a 2-methyl group influences the nucleophilic character and regioselectivity of the indole ring during electrophilic trifluoromethylation. A comparative study on the reaction of various indoles with trifluoromethylating agents showed a clear difference in adduct yield between indole, 1-methylindole, and 2-methylindole [1].

Synthetic Chemistry Trifluoromethylation Reaction Yield

Nanomolar Potency in HIV-1 NNRTI Series Enabled by Trifluoromethyl Indole Scaffold

A series of trifluoromethyl indole derivatives, based on the 2-methyl-5-(trifluoromethyl)-1H-indole core, were designed and evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The study highlights the exceptional potency achievable with this scaffold [1].

HIV-1 NNRTI Antiviral

Critical C5-CF3 Group for Sub-Nanomolar TrkA Kinase Inhibition

Optimization of substituted indoles as selective TrkA inhibitors revealed the importance of the 5-trifluoromethyl group for achieving high potency. The lead compound series, built upon the 2-methyl-5-(trifluoromethyl)-1H-indole scaffold, exhibited single-digit nanomolar activity [1].

TrkA Kinase Pain Kinase Inhibitor

High-Value Application Scenarios for 2-Methyl-5-(trifluoromethyl)-1H-indole Based on Quantitative Evidence


Lead Optimization for p97 ATPase Inhibitors in Cancer Drug Discovery

2-Methyl-5-(trifluoromethyl)-1H-indole is a critical starting material for synthesizing phenyl indole chemotypes targeting the AAA ATPase p97. As demonstrated by head-to-head SAR data, the C5-trifluoromethyl group is essential for achieving nanomolar potency (IC50 = 15 nM) [1], whereas replacement with an SF5 group reduces potency by ~5-fold into the micromolar range [2]. Procuring this specific building block is mandatory for maintaining the validated potency of this chemotype in ubiquitin-proteasome pathway-targeted therapeutics.

Synthesis of Next-Generation HIV-1 NNRTIs with Improved Resistance Profiles

The scaffold is validated for generating novel HIV-1 NNRTIs with potency comparable to efavirenz and superior to nevirapine [1]. The trifluoromethyl indole derivatives based on this core have demonstrated low nanomolar activity against wild-type HIV-1 and improved potency against drug-resistant mutants like Y181C [1]. This compound is therefore a strategic procurement priority for antiviral research groups focusing on overcoming resistance to current therapies.

Development of Selective TrkA Kinase Inhibitors for Pain Management

Substituted indoles bearing the 2-methyl-5-(trifluoromethyl) motif have been optimized to yield selective TrkA inhibitors with IC50 values in the low nanomolar range (e.g., 1.95 nM) [1]. This compound serves as a privileged building block for accessing this potent and selective kinase inhibitor space, making it a high-value procurement target for pain research programs and kinase-focused medicinal chemistry campaigns [1].

Efficient Intermediate for C3-Functionalized Indole Synthesis

For synthetic and process chemistry groups, 2-methylindole derivatives offer superior reactivity and yield in C3-trifluoromethylation reactions compared to unsubstituted or 1-methylindoles [1]. The 2-methyl group enhances the nucleophilic character of the ring, leading to an 84% yield for 3-adducts, which is a 7% improvement over indole itself [1]. This translates to more efficient, higher-yielding routes for generating complex, fluorinated indole libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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